Mitotane-13C6
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Overview
Description
Mitotane-13C6, also known as 2,4’-dichlorodiphenyldichloroethane-13C6, is a stable isotope-labeled version of mitotane. Mitotane itself is an isomer of dichlorodiphenyldichloroethane and a derivative of dichlorodiphenyltrichloroethane. It is primarily used as an antineoplastic agent in the treatment of adrenocortical carcinoma, a rare cancer of the adrenal cortex .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mitotane-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of mitotane. This process typically starts with the synthesis of labeled benzene, which is then subjected to chlorination and subsequent reactions to form the final product. The reaction conditions often involve the use of catalysts and controlled environments to ensure the incorporation of the carbon-13 isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure the purity of the final product. The production is carried out under strict regulatory guidelines to ensure safety and efficacy .
Chemical Reactions Analysis
Types of Reactions
Mitotane-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common halogenating agents include chlorine and bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of mitotane can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated products .
Scientific Research Applications
Mitotane-13C6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a tracer in studies involving the metabolism and degradation of mitotane.
Biology: Used to study the effects of mitotane on cellular processes and pathways.
Medicine: Used in pharmacokinetic studies to understand the distribution and elimination of mitotane in the body.
Industry: Used in the development of new formulations and delivery methods for mitotane.
Mechanism of Action
Mitotane-13C6 exerts its effects primarily through the modification of steroid metabolism and direct suppression of the adrenal cortex. The compound is believed to be metabolized into its active form within the adrenal cortex, where it induces cytotoxic effects on adrenocortical cells. This leads to a reduction in the production of adrenal hormones, including cortisol and androgens .
Comparison with Similar Compounds
Similar Compounds
Dichlorodiphenyldichloroethane: An isomer of mitotane with similar chemical properties but different biological effects.
Dichlorodiphenyltrichloroethane: A precursor to mitotane with insecticidal properties.
Ketoconazole: An antifungal agent that also inhibits steroid synthesis but through different mechanisms.
Uniqueness
Mitotane-13C6 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies, where understanding the distribution and elimination of the compound is crucial .
Properties
IUPAC Name |
1-chloro-2-[2,2-dichloro-1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H/i5+1,6+1,7+1,8+1,9+1,10+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBOIMRXGHLCPP-CYRQOIGNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C([13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)Cl)C(Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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